N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline
Brand Name: Vulcanchem
CAS No.: 1040685-09-3
VCID: VC2640882
InChI: InChI=1S/C17H19Cl2NO2/c1-3-21-15-6-4-5-14(10-15)20-11-12(2)22-17-8-7-13(18)9-16(17)19/h4-10,12,20H,3,11H2,1-2H3
SMILES: CCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C17H19Cl2NO2
Molecular Weight: 340.2 g/mol

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline

CAS No.: 1040685-09-3

Cat. No.: VC2640882

Molecular Formula: C17H19Cl2NO2

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline - 1040685-09-3

Specification

CAS No. 1040685-09-3
Molecular Formula C17H19Cl2NO2
Molecular Weight 340.2 g/mol
IUPAC Name N-[2-(2,4-dichlorophenoxy)propyl]-3-ethoxyaniline
Standard InChI InChI=1S/C17H19Cl2NO2/c1-3-21-15-6-4-5-14(10-15)20-11-12(2)22-17-8-7-13(18)9-16(17)19/h4-10,12,20H,3,11H2,1-2H3
Standard InChI Key DVHBIVZMQPBTOA-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Properties and Structure

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline has a molecular formula of C17H19Cl2NO2 and a molecular weight of 340.2 g/mol. The compound's structure consists of a 2,4-dichlorophenoxy group connected to an ethoxyaniline moiety through a propyl linkage. This unique arrangement contributes to its chemical behavior and applications in various scientific fields.

Physical and Chemical Characteristics

The compound is characterized by specific physical and chemical properties that define its behavior in different environments. Its structural features, particularly the presence of chlorine atoms on the phenoxy group and the ethoxy substituent on the aniline portion, contribute to its reactivity profile and solubility characteristics.

Structural Identifiers

The following table presents the key structural identifiers for N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline:

IdentifierValue
IUPAC NameN-[2-(2,4-dichlorophenoxy)propyl]-3-ethoxyaniline
CAS Number1040685-09-3
Molecular FormulaC17H19Cl2NO2
Molecular Weight340.2 g/mol
InChIInChI=1S/C17H19Cl2NO2/c1-3-21-15-6-4-5-14(10-15)20-11-12(2)22-17-8-7-13(18)9-16(17)19/h4-10,12,20H,3,11H2,1-2H3
InChI KeyDVHBIVZMQPBTOA-UHFFFAOYSA-N
Canonical SMILESCCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl

Source: Generated from the compound's structure and properties.

Synthesis Methods

The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline typically follows a multi-step process involving specific reagents and conditions. Understanding these synthetic pathways is crucial for researchers seeking to produce this compound for further studies.

Laboratory Synthesis Routes

The laboratory synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline generally involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2-(2,4-dichlorophenoxy)propanol as an intermediate. This intermediate is subsequently reacted with 3-ethoxyaniline under specific conditions to yield the final product. The reaction conditions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is conducted on a larger scale with optimized conditions for efficiency and cost-effectiveness. The process employs industrial reactors with precise control of reaction parameters, including temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction times significantly enhances the efficiency of industrial production methods.

Chemical Reactivity

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline demonstrates diverse reactivity, participating in various chemical transformations that make it valuable in organic synthesis and research applications.

Types of Reactions

The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution processes. These reactions provide pathways for the modification of its structure and the creation of derivative compounds with potentially enhanced or altered properties.

Oxidation Reactions

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline can be oxidized using agents such as potassium permanganate or hydrogen peroxide. These oxidation reactions can target different functional groups within the molecule, leading to the formation of various oxidized products, including corresponding quinones.

Reduction Reactions

Reduction of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline can be achieved using reducing agents like lithium aluminum hydride in anhydrous ether. These reduction processes typically target specific functional groups, resulting in the formation of amine derivatives.

Substitution Reactions

The compound can participate in nucleophilic substitution reactions, particularly involving the dichlorophenoxy group. These substitution processes often require basic conditions, such as sodium hydroxide in an aqueous medium, and can lead to the formation of substituted phenoxy derivatives.

Reaction Conditions and Reagents

The following table summarizes common reaction conditions and reagents used in transformations involving N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationPotassium permanganateAcidic mediumCorresponding quinones
ReductionLithium aluminum hydrideAnhydrous etherAmine derivatives
SubstitutionSodium hydroxideAqueous mediumSubstituted phenoxy derivatives

Source: Based on chemical reaction analysis data.

Applications in Scientific Research

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline has found applications across various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industrial processes.

Chemistry Applications

In chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. It is also employed in studies investigating reaction mechanisms and kinetics, providing valuable insights into fundamental chemical processes. The unique structure of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline makes it particularly useful for examining specific types of chemical transformations and their underlying mechanisms.

Biological Research

The compound is utilized in biological research to study the effects of phenoxy derivatives on cellular processes. These studies contribute to our understanding of how such compounds interact with biological systems and influence various cellular functions. Researchers have investigated its potential role in modulating enzyme activity and receptor signaling pathways.

Pharmaceutical Research

In pharmaceutical research, N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is studied for its potential therapeutic effects and as a precursor in drug synthesis. Its structural features may contribute to specific biological activities that could be harnessed for therapeutic applications. Ongoing research aims to elucidate its potential in drug development and medicinal chemistry.

Industrial Applications

The industrial applications of this compound include its use in the production of agrochemicals and specialty chemicals. Its chemical properties make it valuable for developing products with specific characteristics required in various industrial sectors. The ability to undergo controlled chemical transformations enhances its utility in industrial processes.

Biological Activity and Mechanism of Action

The biological activity of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline involves interactions with specific molecular targets, including enzymes and receptors, which can modulate various cellular processes.

Molecular Interactions

The compound interacts with specific molecular targets, including enzymes and receptors, influencing their activity and function. These interactions can lead to the inhibition of certain enzymes or the activation of specific receptors, triggering various biological responses. The structural features of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline, particularly its functional groups, play crucial roles in these molecular interactions.

Biochemical Pathways

The mechanism of action of this compound involves specific biochemical pathways that contribute to its biological effects. These pathways include the inhibition of certain enzymes and the activation of specific receptors, which can influence cellular signaling and metabolism. Understanding these pathways is essential for elucidating the compound's potential therapeutic applications and predicting its biological effects.

Comparative Analysis with Similar Compounds

Comparing N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline with structurally related compounds provides insights into the relationship between structural features and functional properties.

Structural Analogues

Several compounds share structural similarities with N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline, including 2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline and N-[2-(2,4-dichlorophenoxy)propyl]-2-(2-ethoxyethoxy)aniline. These analogues differ in specific structural elements, such as substituent groups or their positions, which can significantly influence their chemical and biological properties.

Comparative Properties

When compared with related compounds like N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS 67747-01-7), which has three chlorine atoms on the phenoxy group and a different arrangement of the amine portion, N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline demonstrates distinct properties . The specific ethoxyaniline group in N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline imparts unique chemical characteristics that differentiate it from other phenoxy derivatives.

The following table compares key features of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline with a related compound:

FeatureN-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyanilineN-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
CAS Number1040685-09-367747-01-7
Molecular FormulaC17H19Cl2NO2C11H14Cl3NO
Molecular Weight340.2 g/mol282.6 g/mol
Chlorine Pattern2,4-dichloro2,4,6-trichloro
Amine Portion3-ethoxyanilinepropan-1-amine
LinkagePropylEthyl

Source: Compiled from compound data .

Toxicological Implications

Understanding the toxicological profile of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is essential for assessing its safety in various applications and handling procedures.

Current Research and Future Prospects

Ongoing research on N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline continues to expand our understanding of its properties and potential applications.

Recent Developments

Recent studies have focused on the synthesis and application of this compound in various scientific fields, contributing to advancements in organic chemistry, pharmaceutical research, and related disciplines. These developments include improved synthetic methods, novel applications, and deeper insights into the compound's chemical and biological properties.

Future Research Directions

Future research on N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline may explore several promising directions, including:

  • Detailed structure-activity relationship studies to understand how specific structural features contribute to its biological activity

  • Development of more efficient and environmentally friendly synthesis methods

  • Investigation of its potential therapeutic applications, particularly in oncology and neuropharmacology

  • Comprehensive toxicological assessments to establish its safety profile

  • Exploration of its potential in developing new materials or chemical products with specific properties

These research directions will contribute to a more comprehensive understanding of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline and expand its potential applications in various scientific and industrial fields.

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